molecular formula C13H23NO4 B125009 ACIDE TRANEXAMIQUE BOC CAS No. 847416-70-0

ACIDE TRANEXAMIQUE BOC

Numéro de catalogue: B125009
Numéro CAS: 847416-70-0
Poids moléculaire: 257.33 g/mol
Clé InChI: AZEKNJGFCSHZID-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BOC-TRANEXAMIC ACID is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Applications De Recherche Scientifique

BOC-TRANEXAMIC ACID has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

BOC-TRANEXAMIC ACID, also known as “4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid” or “Boc-4-Amc-OH”, is a derivative of Tranexamic Acid (TXA). The primary target of this compound is plasminogen , a protein that is converted into plasmin, a fibrinolytic enzyme .

Mode of Action

BOC-TRANEXAMIC ACID, like TXA, is a lysine analogue . It competes for the lysine binding sites in plasminogen and tissue-type plasminogen activator (tPA), impairing their interaction with the exposed lysine residues on the fibrin surface . This prevents the conversion of plasminogen to plasmin, thereby inhibiting fibrinolysis and reducing blood loss .

Biochemical Pathways

The action of BOC-TRANEXAMIC ACID affects the fibrinolysis pathway . By inhibiting the conversion of plasminogen to plasmin, it prevents the degradation of fibrin, a protein that forms a meshwork for blood clots . This results in the stabilization of blood clots and reduction of bleeding.

Pharmacokinetics

For the parent compound, txa, the initial volume of distribution is 018 L/kg and its steady-state volume of distribution is 039 L/kg . TXA distributes into cerebrospinal fluid and the aqueous humor of the eye at concentrations approximately 1/10th of typical plasma concentrations .

Result of Action

The primary result of BOC-TRANEXAMIC ACID’s action is the reduction of blood loss . By inhibiting fibrinolysis, it stabilizes blood clots and prevents excessive bleeding . This makes it useful in conditions where bleeding is a risk, such as surgery, trauma, and certain medical conditions.

Action Environment

The action of BOC-TRANEXAMIC ACID, like TXA, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its binding to plasminogen . Additionally, the presence of other proteins or compounds could potentially interfere with its action.

Analyse Biochimique

Biochemical Properties

BOC-TRANEXAMIC ACID is an antifibrinolytic that competitively inhibits the activation of plasminogen to plasmin . It binds more strongly than aminocaproic acid to both the strong and weak receptor sites of the plasminogen molecule . This interaction with enzymes and proteins plays a crucial role in its biochemical reactions.

Cellular Effects

BOC-TRANEXAMIC ACID has been reported to suppress posttraumatic inflammation and edema . It has been found to improve clot strength and decrease fibrinolysis in blood samples from healthy dogs in an in vitro hyperfibrinolysis model .

Molecular Mechanism

The molecular mechanism of BOC-TRANEXAMIC ACID involves its interaction with plasminogen and tissue-type plasminogen activator, impairing their interaction with the exposed lysine residues on the fibrin surface . This impairs the plasminogen and tPA engagement and subsequent plasmin generation on the fibrin surface, protecting the fibrin clot from proteolytic degradation .

Temporal Effects in Laboratory Settings

The effects of BOC-TRANEXAMIC ACID over time in laboratory settings have been studied. For instance, it has been found that oral drug administration results in a later peak antifibrinolytic effect than intravenous administration .

Dosage Effects in Animal Models

In animal models, the effects of BOC-TRANEXAMIC ACID vary with different dosages. For example, in dogs, maximum plasma BOC-TRANEXAMIC ACID concentrations were dose-dependent .

Metabolic Pathways

BOC-TRANEXAMIC ACID is involved in the metabolic pathway of fibrinolysis . It competes for the lysine binding sites in plasminogen and tissue-type plasminogen activator, which are key components of this pathway .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of BOC-TRANEXAMIC ACID typically involves the reaction of cyclohexanecarboxylic acid with tert-butoxycarbonyl (Boc) protecting groups. One common method involves the use of di-tert-butyl dicarbonate and trans-methyl-4-aminocyclohexanecarboxylate . The reaction is carried out under mild conditions, often in the presence of a base such as lithium hydroxide, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high stereoselectivity and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

BOC-TRANEXAMIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Comparaison Avec Des Composés Similaires

Activité Biologique

BOC-TRANEXAMIC ACID, a derivative of tranexamic acid (TA), has garnered attention for its potential biological activities, particularly in the fields of oncology and hemostasis. This article reviews the compound's mechanisms of action, efficacy in various biological contexts, and relevant research findings.

Overview of Tranexamic Acid

Tranexamic acid is a synthetic derivative of the amino acid lysine, primarily known for its antifibrinolytic properties. It works by competitively inhibiting the binding of plasminogen to fibrin, thereby preventing the conversion of plasminogen to plasmin, which is crucial for fibrinolysis. This mechanism underlies its use in reducing blood loss during surgical procedures and managing bleeding disorders.

  • Antifibrinolytic Activity : BOC-TRANEXAMIC ACID inhibits plasminogen activation, thus preventing fibrinolysis. This action is pivotal in surgical settings where excessive bleeding is a concern.
  • Anticancer Properties : Recent studies suggest that TA may possess anticancer effects by inhibiting the activity of plasmin and affecting various signaling pathways in cancer cells. Notably, it has been shown to reduce the viability of multiple cancer cell lines, including melanoma and breast cancer cells .

Anticancer Activity

Research indicates that BOC-TRANEXAMIC ACID may mimic lysine and arginine, potentially disrupting multiple cellular processes involving these amino acids. The following findings highlight its anticancer potential:

  • Cell Viability Reduction : In vitro studies have demonstrated that BOC-TRANEXAMIC ACID significantly reduces the viability of various cancer cell lines at low concentrations. For example, a study reported a concentration-dependent decrease in cell viability across melanoma and breast cancer cell lines .
  • Mechanistic Insights : The compound appears to inhibit protein synthesis and alter critical signaling pathways, including those involving MYC oncoprotein and STAT3 phosphorylation .

Hemostatic Effects

BOC-TRANEXAMIC ACID's hemostatic properties have been well-documented:

  • Surgical Applications : It has been effectively used to minimize blood loss during surgeries such as orthopedic procedures and liver transplants . A meta-analysis indicated that TA significantly reduces blood loss across various surgical contexts while maintaining a favorable safety profile .
  • Topical Administration : Studies have shown that topical application of TA can achieve comparable results to intravenous administration with fewer systemic side effects. For instance, a clinical trial demonstrated a 35% reduction in blood loss when using a 3% topical solution during reconstructive surgery .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy and safety of BOC-TRANEXAMIC ACID:

Study TypeFocusKey Findings
Randomized Controlled TrialTopical vs. IV TXATopical TXA reduced blood loss significantly compared to placebo (p=0.001) with minimal adverse effects .
Cohort StudyTrauma PatientsTXA administration as part of major hemorrhage protocols improved outcomes in severely injured patients without increasing thromboembolic events .
Meta-analysisSurgical ProceduresTXA was found superior to placebo in reducing transfusion needs across multiple surgical types .

Safety Profile

The safety profile of BOC-TRANEXAMIC ACID is generally favorable. Most adverse reactions are mild or moderate, with severe events being rare. However, high doses may be associated with complications such as seizures . Continuous evaluation of dosing strategies is essential to optimize safety and efficacy.

Propriétés

IUPAC Name

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEKNJGFCSHZID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347564
Record name 4-(Tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162046-58-4, 27687-14-5
Record name 4-(Tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1r,4r)-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BOC-TRANEXAMIC ACID
Reactant of Route 2
Reactant of Route 2
BOC-TRANEXAMIC ACID
Reactant of Route 3
Reactant of Route 3
BOC-TRANEXAMIC ACID
Reactant of Route 4
Reactant of Route 4
BOC-TRANEXAMIC ACID
Reactant of Route 5
Reactant of Route 5
BOC-TRANEXAMIC ACID
Reactant of Route 6
Reactant of Route 6
BOC-TRANEXAMIC ACID

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.